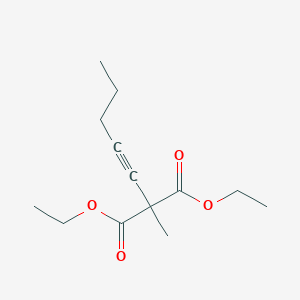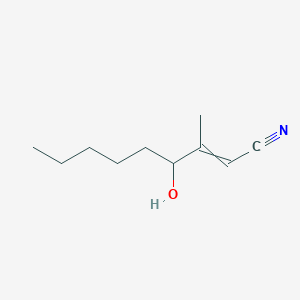
4-Hydroxy-3-methylnon-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methylnon-2-enenitrile is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-methylnon-2-enenitrile can be synthesized through several methods:
-
From Aldehydes and Ketones: : One common method involves the addition of hydrogen cyanide to aldehydes or ketones, resulting in the formation of hydroxynitriles. For example, the reaction of an appropriate aldehyde with hydrogen cyanide under controlled conditions can yield this compound .
-
From Halogenoalkanes: : Another method involves the substitution of halogenoalkanes with cyanide ions. Heating the halogenoalkane with sodium or potassium cyanide in ethanol can produce the desired nitrile .
-
From Amides: : Dehydration of amides using phosphorus (V) oxide can also yield nitriles. This method involves heating the amide with the dehydrating agent and collecting the nitrile by distillation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylnon-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed for reduction.
Substitution: Sodium cyanide or potassium cyanide in ethanol are common reagents for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
4-Hydroxy-3-methylnon-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylnon-2-enenitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar in having a hydroxyl group and a nitrile group but differs in the presence of a methoxy group.
3-Hydroxy-2-methylbutanenitrile: Similar in having a hydroxyl group and a nitrile group but differs in the carbon chain length and position of functional groups.
Uniqueness
4-Hydroxy-3-methylnon-2-enenitrile is unique due to its specific combination of functional groups and the position of the double bond within its carbon chain
Properties
CAS No. |
81156-41-4 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-hydroxy-3-methylnon-2-enenitrile |
InChI |
InChI=1S/C10H17NO/c1-3-4-5-6-10(12)9(2)7-8-11/h7,10,12H,3-6H2,1-2H3 |
InChI Key |
LGWOQDYAHRSHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=CC#N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


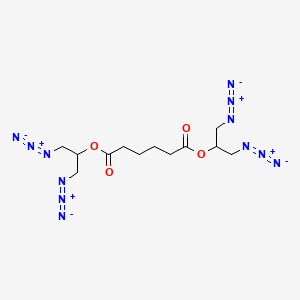
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
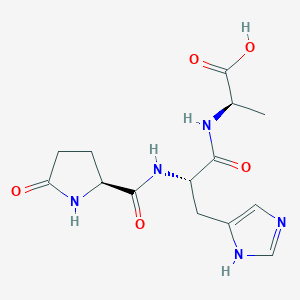
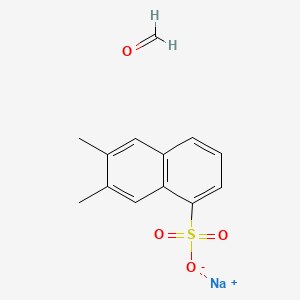
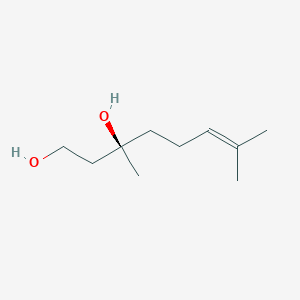

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)

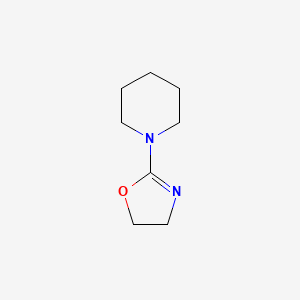
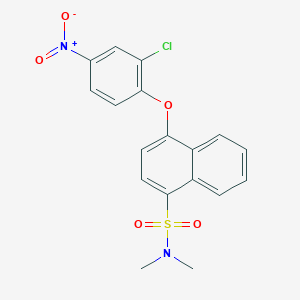
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)

